molecular formula C15H28N2O6 B558473 Boc-D-orn(boc)-OH CAS No. 137524-82-4

Boc-D-orn(boc)-OH

Cat. No. B558473
M. Wt: 332.39 g/mol
InChI Key: RJOJSMIZZYHNQG-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-D-orn(boc)-OH, also known as Nα-Boc-D-ornithine, is a chemical compound with the molecular formula C10H20N2O4 and a molecular weight of 232.28 . It is a white solid used for research purposes .


Molecular Structure Analysis

The molecular structure of Boc-D-orn(boc)-OH is represented by the formula C10H20N2O4 . Unfortunately, the specific structural details are not provided in the available resources.


Physical And Chemical Properties Analysis

Boc-D-orn(boc)-OH is a white solid . It has a molecular weight of 232.28 and a molecular formula of C10H20N2O4 . It has a melting point of 204-210°C and a predicted boiling point of 398.9±37.0°C at 760 mmHg . The density is predicted to be 1.1±0.1 g/cm3 .

Scientific Research Applications

  • Cancer Cell Death Induction : Triphenyltin(IV) compound with N-tert-butoxycarbonyl-l-ornithine (Boc-Orn-OH) shows potential in inducing cancer cell death. It exhibits pro-apoptotic effects in human tumor cell lines, including HepG2, MCF-7, and HCT116, without affecting non-malignant cells. The compound increases levels of p53, a protein involved in apoptosis, indicating a possible mechanism for its anti-cancer activity (Girasolo et al., 2017).

  • Peptide Synthesis : Boc-D-Orn(boc)-OH has been used in peptide synthesis studies. For example, its incorporation into tetra- and pentapeptide sequences related to beta-casomorphins, helps in understanding the influence of coupling reagents on peptide yield and purity. These studies provide insights into peptide chemistry and synthesis methods (Schmidt & Neubert, 2009).

  • Removal in Synthesis Processes : In chemical synthesis, specifically during NH or OH protection, the removal of excess Boc-D-orn(boc)-OH (in the form of (BOC)2O) is essential. Efficient procedures using imidazole or trifluoroethanol for this removal have been described, offering mild and cost-effective solutions in synthetic chemistry (Basel & Hassner, 2001).

  • Anticancer Role in Derivative Forms : Boc-protected amino acid derivatives of betulin, including Boc-l-Orn(boc)-OH, have shown specific anticancer roles. These derivatives enhance the solubility and transport through cell membranes, showing positive correlations with the length of the side chain of l-amino acid in cytotoxicity against human epidermoid carcinoma cells (Drąg-Zalesińska et al., 2015).

  • Inhibitor of Anti-apoptotic Proteins : Studies on Boc-D-Lys-OH, a compound related to Boc-D-orn(boc)-OH, indicate potential as an inhibitor of anti-apoptotic proteins, suggesting its use in chemotherapy. This compound demonstrates binding affinity with specific proteins, indicating a role in apoptosis of cancer cells (Şaş et al., 2020).

  • Applications in Photocatalysis : The (BiO)2CO3 (BOC)-based materials, while not directly Boc-D-orn(boc)-OH, are relevant in the context of photocatalysis. They offer applications in healthcare, nonlinear optical application, and supercapacitors. Various modification strategies enhance the photocatalytic performance of BOC in visible light (Ni et al., 2016).

Safety And Hazards

Boc-D-orn(boc)-OH may cause skin and eye irritation . It may be harmful if inhaled, swallowed, or absorbed through the skin . In case of contact, wash off with soap and plenty of water. If inhaled, move the person to fresh air .

properties

IUPAC Name

(2R)-2,5-bis[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28N2O6/c1-14(2,3)22-12(20)16-9-7-8-10(11(18)19)17-13(21)23-15(4,5)6/h10H,7-9H2,1-6H3,(H,16,20)(H,17,21)(H,18,19)/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJOJSMIZZYHNQG-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCC(C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NCCC[C@H](C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-D-orn(boc)-OH

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
V Pohlmann, MA Marahiel - Organic & Biomolecular Chemistry, 2008 - pubs.rsc.org
The nonribosomally produced hydroxamate siderophore coelichelin from Streptomyces coelicolor contains the nonproteinogenic amino acidsN5-hydroxyornithine and N5-…
Number of citations: 44 pubs.rsc.org
K Masubuchi, T Okada, M Kohchi, M Sakaitani… - Bioorganic & medicinal …, 2001 - Elsevier
Highly potent 1,3-β-d-glucan synthase inhibitors 10, 11 and 13 have been identified by the chemical modification of the fungicidal macrocyclic lipopeptidolactone, RO-09-3655 (1), …
Number of citations: 18 www.sciencedirect.com

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